tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-hydroxyphenylsulfonyl moiety at the 4-position.
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxyphenyl)sulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-16(2,3)22-15(19)17-10-8-14(9-11-17)23(20,21)13-6-4-12(18)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFPQXJBFXBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butyl Ester Group: This step involves the reaction of the piperidine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-hydroxybenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl moiety can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Targeted Protein Degradation
One of the prominent applications of tert-butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. The compound serves as a semi-flexible linker , which is crucial for optimizing the three-dimensional orientation of the degrader and enhancing its drug-like properties. The incorporation of this compound into PROTACs can significantly influence ternary complex formation, thereby improving the efficacy of targeted protein degradation strategies .
Medicinal Chemistry
In medicinal chemistry, this compound acts as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activities. For instance, derivatives of this compound have been explored for their potential use as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria . The ability to modify this compound through various chemical reactions makes it a valuable scaffold for drug discovery.
Case Study 1: PROTAC Development
A recent study demonstrated the use of this compound in creating novel PROTACs targeting specific oncogenic proteins. The research highlighted how altering the linker length and rigidity affected the degradation efficiency and selectivity of the target proteins. The findings suggested that fine-tuning the linker properties could lead to improved therapeutic outcomes in cancer treatment .
Case Study 2: Antibiotic Resistance
Another significant study focused on synthesizing β-lactamase inhibitors derived from this compound. The research involved evaluating the inhibitory activity against various strains of bacteria known for their resistance to β-lactam antibiotics. Results indicated that certain derivatives exhibited potent inhibitory effects, offering promising avenues for overcoming antibiotic resistance .
Data Tables
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydroxyphenyl moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Functional Group Impact on Reactivity and Solubility
- Sulfonyl vs. Thioether/Sulfonamido: Sulfonyl groups (SO₂) are strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing solubility in polar solvents. Thioethers (S–C), as in , are less polar and more prone to oxidation .
- Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl group in the target compound offers hydrogen-bonding sites, while alkyl chains (e.g., 4-methylpentyl in ) prioritize lipophilicity, influencing membrane permeability in drug design .
Biological Activity
tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is an organic compound featuring a piperidine ring that is substituted with a tert-butyl ester and a sulfonyl group attached to a hydroxyphenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an intermediate in the synthesis of bioactive molecules.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.43 g/mol. The compound's structure includes:
- A piperidine ring which contributes to its basic properties.
- A tert-butyl ester group that enhances lipophilicity.
- A sulfonyl group that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the hydroxyphenyl moiety can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Exhibits potential as an enzyme inhibitor, particularly in studies related to cholinesterase enzymes. |
| Antioxidant Activity | May demonstrate antioxidant properties, contributing to cellular protection against oxidative stress. |
| Antimicrobial Activity | Preliminary studies suggest potential antimicrobial effects against various pathogens. |
Case Studies
- Cholinesterase Inhibition :
- Antioxidant Studies :
- Antimicrobial Potential :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Q & A
Q. What computational tools predict the compound’s reactivity in novel reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
